2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide 2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide
Brand Name: Vulcanchem
CAS No.: 459789-82-3
VCID: VC0368806
InChI: InChI=1S/C18H17N3O3S/c1-12-6-5-9-14(10-12)20(11-15(19)22)17-16(23)21(18(24)25-17)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H2,19,22)
SMILES: CC1=CC(=CC=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4g/mol

2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide

CAS No.: 459789-82-3

Main Products

VCID: VC0368806

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4g/mol

2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide - 459789-82-3

CAS No. 459789-82-3
Product Name 2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide
Molecular Formula C18H17N3O3S
Molecular Weight 355.4g/mol
IUPAC Name 2-(N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-3-methylanilino)acetamide
Standard InChI InChI=1S/C18H17N3O3S/c1-12-6-5-9-14(10-12)20(11-15(19)22)17-16(23)21(18(24)25-17)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H2,19,22)
Standard InChIKey UISOWHYXTHBNFI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Canonical SMILES CC1=CC(=CC=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=CC=C3
PubChem Compound 650584
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator